
EGFR-IN-542
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EGFR-IN-542 is a novel EGFR inhibitor. EGFR-IN-542 significantly reduces myocardial inflammation, fibrosis, apoptosis and dysfunction. It shows promise for use in the treatment of obesity-induced cardiac complications.
Applications De Recherche Scientifique
1. DNA Double Strand Break Repair Regulation in Tumor Cells
EGFR-IN-542 plays a role in regulating DNA double strand break repair in tumor cells through both non-homologous end-joining (NHEJ) and homologous recombination (HR) pathways. This regulation is independent of p53 and K-Ras mutation status, suggesting a broad application in various tumor cell lines (Myllynen et al., 2011).
2. Comprehensive Pathway Mapping
EGFR-IN-542 is involved in the EGFR signaling pathway, which is crucial for cell growth, survival, proliferation, and differentiation. This comprehensive pathway mapping is valuable for understanding the interactions and potential applications in cancer treatment (Oda et al., 2005).
3. Quantification of EGFR Expression and Binding Kinetics
Studies on EGFR-IN-542 include quantifying EGFR expression levels and binding kinetics in tumor cells. This is vital for understanding its role in cancer diagnosis and treatment, especially through the use of surface plasmon resonance imaging (SPRi) techniques (Zhang et al., 2015).
4. EGFR as a Model for Targeted Therapy
EGFR-IN-542 contributes to understanding EGFR as a model for targeted therapy in epithelial tumors. Insights into receptor activation, somatic mutations, and new anti-EGFR agents are crucial for developing strategies targeting other receptors (Scaltriti & Baselga, 2006).
5. Cell Proliferation Signaling Pathways
The drug is relevant in the study of cell proliferation signaling pathways, especially in cancers like non-small-cell lung cancer and breast cancer. It helps in understanding the activation of downstream pro-oncogenic signaling pathways (Wee & Wang, 2017).
6. EGFR's Emerging Functions in Cancer
EGFR-IN-542 aids in exploring noncanonical functions of EGFR, including its role in stress-induced trafficking, autophagy, and energy metabolism, leading to potential new therapeutic applications (Sigismund, Avanzato, & Lanzetti, 2017).
7. Role in Clinical Trials
The drug is integral in understanding EGFR's structure, function, and role in clinical trials, especially its implication in cancer cell proliferation, DNA synthesis, and oncogene expression (Voldborg et al., 1997).
Propriétés
Numéro CAS |
1639040-81-5 |
|---|---|
Nom du produit |
EGFR-IN-542 |
Formule moléculaire |
C23H18FN5 |
Poids moléculaire |
383.43 |
Nom IUPAC |
N4-[1-(3-Fluoro-benzyl)-1H-indol-5-yl]-quinazoline-4,6-diamine |
InChI |
InChI=1S/C23H18FN5/c24-17-3-1-2-15(10-17)13-29-9-8-16-11-19(5-7-22(16)29)28-23-20-12-18(25)4-6-21(20)26-14-27-23/h1-12,14H,13,25H2,(H,26,27,28) |
Clé InChI |
InChI=1S/C23H18FN5/c24-17-3-1-2-15(10-17)13-29-9-8-16-11-19(5-7-22(16)29)28-23-20-12-18(25)4-6-21(20)26-14-27-23/h1-12,14H,13,25H2,(H,26,27,28) |
SMILES |
NC1=CC2=C(NC3=CC4=C(N(CC5=CC=CC(F)=C5)C=C4)C=C3)N=CN=C2C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
EGFR-IN-542; EGFR IN 542; EGFRIN542; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



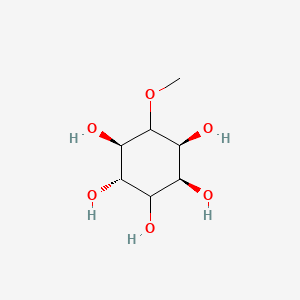
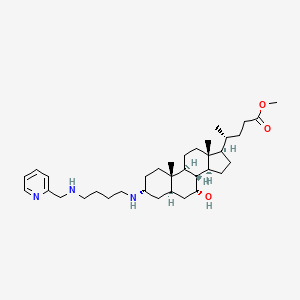
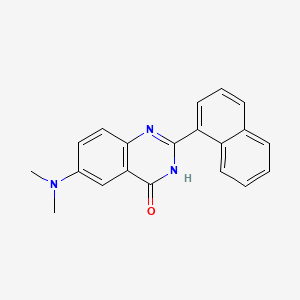
![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)
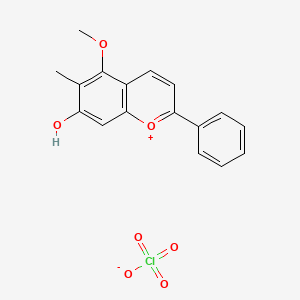
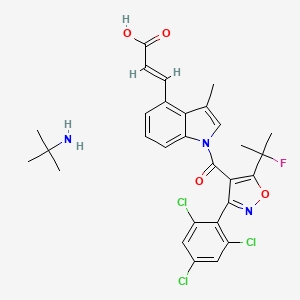
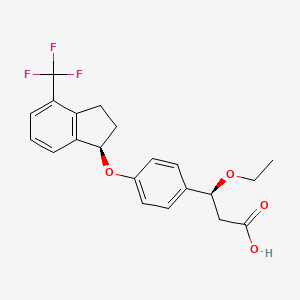
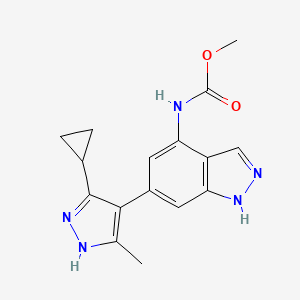
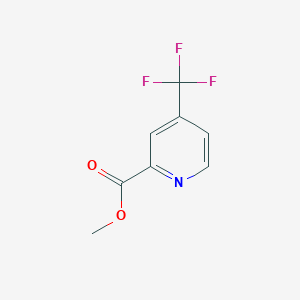
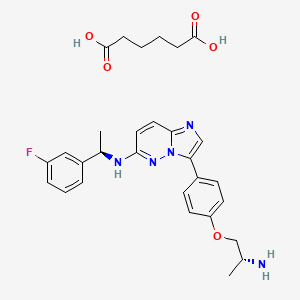
![Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-](/img/structure/B607214.png)